Benzenecarboximidamide, 4-(4-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds contain a pyridine ring substituted at the 2-position by a benzylamine group . The compound is characterized by its unique structure, which includes a benzenecarboximidamide moiety and a 4-methylbenzoyl group.
Vorbereitungsmethoden
The synthesis of Benzenecarboximidamide, 4-(4-methylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with benzenecarboximidamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Benzenecarboximidamide, 4-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4-(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4-(4-methylbenzoyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidamide, 4-(4-methylbenzoyl)- can be compared with other similar compounds, such as:
Benzenecarboximidamide, 4-amino-: This compound has an amino group instead of a methylbenzoyl group, leading to different chemical and biological properties.
Benzenecarboximidamide, 4-(methylsulfonyl)-: This compound contains a methylsulfonyl group, which imparts distinct reactivity and applications.
The uniqueness of Benzenecarboximidamide, 4-(4-methylbenzoyl)- lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct chemical reactivity.
Eigenschaften
CAS-Nummer |
61625-28-3 |
---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-(4-methylbenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O/c1-10-2-4-11(5-3-10)14(18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3,(H3,16,17) |
InChI-Schlüssel |
LXZUEXQNZDVGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.